1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone

Antimycobacterial Spirocyclic SAR Membrane permeabilization

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone (CAS 1396625-17-4), molecular formula C18H22N2O3, molecular weight 314.39 g/mol, is a synthetic spirocyclic compound comprising a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane core linked via an ethanone bridge to an N-1 indole moiety. This compound belongs to the broader class of indolyl azaspiroketal Mannich bases, which have demonstrated submicromolar antimycobacterial activity against Mycobacterium tuberculosis H37Rv and membrane-permeabilizing properties.

Molecular Formula C18H22N2O3
Molecular Weight 314.385
CAS No. 1396625-17-4
Cat. No. B2629221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone
CAS1396625-17-4
Molecular FormulaC18H22N2O3
Molecular Weight314.385
Structural Identifiers
SMILESCC1(OCC2(CN(C2)C(=O)CN3C=CC4=CC=CC=C43)CO1)C
InChIInChI=1S/C18H22N2O3/c1-17(2)22-12-18(13-23-17)10-20(11-18)16(21)9-19-8-7-14-5-3-4-6-15(14)19/h3-8H,9-13H2,1-2H3
InChIKeyHRRDQFAEJDOAKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone (CAS 1396625-17-4) for Antimycobacterial Screening & Spiro-Indole SAR Procurement


1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone (CAS 1396625-17-4), molecular formula C18H22N2O3, molecular weight 314.39 g/mol, is a synthetic spirocyclic compound comprising a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane core linked via an ethanone bridge to an N-1 indole moiety . This compound belongs to the broader class of indolyl azaspiroketal Mannich bases, which have demonstrated submicromolar antimycobacterial activity against Mycobacterium tuberculosis H37Rv and membrane-permeabilizing properties [1]. As a research chemical typically supplied at ≥95% purity (Catalog No. CM797832), it serves as a candidate for structure-activity relationship (SAR) studies and anti-tubercular lead optimization programs .

Why Generic Spiro-Indole Substitution Is Inadequate: Structural Determinants of 1396625-17-4 Differentiation


Generic substitution among spirocyclic indole derivatives is unreliable because minor structural variations in the spiro core, linker, and indole substitution position profoundly alter antimycobacterial potency, selectivity, and mechanism of action. In the indolyl azaspiroketal Mannich base series, the azaspiroketal motif was essential for submicromolar MIC50 values against M. tuberculosis H37Rv; non-ketal azaspirocycles showed dramatically reduced activity (MIC50 15–17 μM) [1]. Furthermore, positioning the basic nitrogen outside the spirocycle led to poor selectivity indices (SI 5–13), whereas the intact azaspiroketal scaffold maintained SI values of 23 or higher [1]. Compound 1396625-17-4 possesses a distinct 6,8-dioxa-2-azaspiro[3.5]nonane core (a 4-membered azetidine fused to a 6-membered dioxane) that differs from the more common 1,4-dioxa-8-azaspiro[4.5]decane scaffold, and its N-1 indole substitution pattern distinguishes it from the N-3-substituted Mannich bases that dominate the antimycobacterial literature. These structural features preclude assumption of equivalent biological performance from in-class analogs .

Head-to-Head Quantitative Differentiation Evidence for 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone (CAS 1396625-17-4)


Spiro Core Architecture: 6,8-Dioxa-2-azaspiro[3.5]nonane vs. 1,4-Dioxa-8-azaspiro[4.5]decane in Antimycobacterial Context

Compound 1396625-17-4 features a 6,8-dioxa-2-azaspiro[3.5]nonane core (4-membered azetidine + 6-membered 1,4-dioxane), which is structurally distinct from the 1,4-dioxa-8-azaspiro[4.5]decane core (piperidine + 5-membered dioxolane) used in the lead antimycobacterial compound 1 and its optimized analog 12. In the indolyl azaspiroketal Mannich base SAR series, compound 1 (1,4-dioxa-8-azaspiro[4.5]decane scaffold) showed MIC50 of 2 μM against M. tuberculosis H37Rv, while the 6-membered ketal homolog 12 (1,5-dioxa-9-azaspiro[5.5]undecane) achieved MIC50 of 0.3 μM, representing a 6.7-fold potency gain [1]. Non-ketal azaspirocycles that are regioisomers of the active ketal scaffolds displayed sharply reduced activity (MIC50 15–17 μM), confirming that both the ketal motif and ring size differentially modulate potency [1]. The 6,8-dioxa-2-azaspiro[3.5]nonane core of 1396625-17-4 incorporates a smaller azetidine nitrogen positioning relative to the ketal oxygens, which may alter protonation state, membrane insertion depth, and target engagement compared to piperidine-based scaffolds. Direct comparative MIC data for this specific compound against M. tuberculosis H37Rv are not yet reported in the literature.

Antimycobacterial Spirocyclic SAR Membrane permeabilization

Indole Substitution Position: N-1 Indolyl Ethanone vs. N-3 Indolyl Mannich Base Linkage

Compound 1396625-17-4 attaches the indole moiety at the N-1 position via an ethanone linker, whereas the reference antimycobacterial indolyl azaspiroketal Mannich bases incorporate the indole at the N-3 position via a Mannich base methylene linkage. The N-3 Mannich base configuration in the lead series was essential for membrane-permeabilizing activity; compounds lacking the basic Mannich nitrogen (Series 4, alkoxy-linked) showed diminished membrane perturbation [1]. Within the N-3 series, the nature of the basic amine significantly affected selectivity: azaspiroketals achieved selectivity indices (SI = IC50 HepG2 / MIC50) of 23–64, while secondary amines with fused/bridged bicyclic rings showed poor SI values of 5–13 [1]. The N-1 ethanone linkage of 1396625-17-4 positions the basic azetidine nitrogen at a different distance and angle relative to the indole plane compared to the N-3 Mannich base geometry, which is predicted to alter both the amphiphilic moment and the membrane-insertion trajectory [2]. Quantitative data for the N-1 ethanone series are not yet available in published literature, representing an unexplored SAR vector.

Indole substitution SAR Antimycobacterial potency Membrane targeting

Physicochemical Differentiation: Molecular Weight and Lipophilicity Relative to Reference Antimycobacterial Spiro-Indoles

Compound 1396625-17-4 has a molecular weight of 314.39 g/mol and a molecular formula of C18H22N2O3 . In comparison, the lead antimycobacterial indolyl Mannich base 1 (1-n-octyl-6-methoxyindole with 1,4-dioxa-8-azaspiro[4.5]decane) has MW 442.6 g/mol and the more potent analog 12 has MW 456.6 g/mol [1]. The lower molecular weight of 1396625-17-4 is primarily due to the absence of the lipophilic n-octyl chain at the indole N-1 position, which is present in the reference antimycobacterial series and contributes substantially to their logP values of 5.01–5.12 [1]. The calculated logP of 1396625-17-4 is estimated at approximately 2.0–2.5, placing it in a more favorable range for aqueous solubility and metabolic stability compared to the reference compounds, which showed logP values of 3.2–7.3 across the series [1]. Within the indolyl azaspiroketal series, lipophilicity was correlated with both potency and cytotoxicity; the optimal balance was observed at logP ~5.0 [1]. The lower lipophilicity of 1396625-17-4 may offer a differentiated starting point for property-based lead optimization.

Physicochemical properties Drug-likeness Membrane permeability

Resistance Profile Differentiation: Spontaneous Resistance Mutation Frequency of Azaspiroketal vs. Non-Ketal Mannich Bases

In the indolyl azaspiroketal Mannich base series, the more potent azaspiroketal analog displayed a low spontaneous resistance mutation frequency of 10⁻⁸/CFU against M. tuberculosis, whereas resistant mutants could not be isolated for a less potent indolyl Mannich base lacking the azaspiroketal motif [1]. This observation indicates that the azaspiroketal scaffold may engage an additional envelope-related target beyond membrane permeabilization, as later confirmed by the discovery that potency increases in spiroketal analogs are due to acquisition of MmpL3 inhibition [2]. The 6,8-dioxa-2-azaspiro[3.5]nonane core of 1396625-17-4 retains the ketal functionality essential for this dual mechanism (membrane perturbation + MmpL3 inhibition) but does so within a smaller, conformationally distinct ring system. While resistance frequency data for 1396625-17-4 are not yet reported, its azaspiroketal architecture distinguishes it from non-ketal spirocyclic analogs that lack this dual-targeting potential.

Resistance frequency Membrane-targeting mechanism Anti-persister activity

Recommended Research and Procurement Application Scenarios for 1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone (CAS 1396625-17-4)


Spirocyclic Core SAR Expansion in Anti-Tubercular Lead Optimization Programs

Compound 1396625-17-4 is best deployed in medicinal chemistry campaigns aiming to diversify the spirocyclic core of membrane-targeting antimycobacterial agents. Existing SAR data demonstrate that spiro core identity modulates potency by up to 85-fold in this class [1]. The 6,8-dioxa-2-azaspiro[3.5]nonane scaffold (azetidine-fused) represents a ring-size variant not explored in the published 1,4-dioxa-8-azaspiro[4.5]decane (piperidine-fused) series. Procurement of this compound enables direct head-to-head MIC50 determination against M. tuberculosis H37Rv and comparison with reference compounds 1 (MIC50 2 μM) and 12 (MIC50 0.3 μM) to quantify the potency contribution of the azetidine-based spiro core [1].

Investigation of Indole N-1 vs. N-3 Substitution Geometry on Membrane Insertion and Selectivity

The N-1 ethanone indole linkage of 1396625-17-4 provides a geometrically distinct pharmacophore compared to the N-3 Mannich base configuration that defines the lead antimycobacterial series. Published data show that Mannich base-containing azaspiroketals achieve selectivity indices of 23–64, while non-Mannich alkoxy-linked analogs lose membrane-permeabilizing activity [1]. This compound enables systematic investigation of whether the N-1 ethanone geometry can support membrane-targeting activity with a potentially differentiated selectivity profile. Assays should include M. tuberculosis H37Rv MIC50, HepG2 cytotoxicity, and SYTOX Green membrane permeabilization in M. bovis BCG [1].

Evaluation of Dual-Target (Membrane + MmpL3) Engagement Potential of Azetidine-Containing Spiroketals

The azaspiroketal motif in related compounds confers a dual mechanism of action: membrane permeabilization plus MmpL3 inhibition, associated with a low spontaneous resistance frequency of 10⁻⁸/CFU [1][2]. Compound 1396625-17-4 retains the essential ketal functionality within a more compact azetidine-based spiro system. Procurement enables determination of whether this scaffold preserves MmpL3 inhibitory activity (via [¹⁴C]-trehalose monomycolate transport assay) and whether the altered ring geometry affects the balance between membrane-perturbing and MmpL3-inhibitory contributions to bactericidal activity [2].

Physicochemical Property-Guided Lead Optimization Starting from a Low-MW, Moderate-logP Scaffold

With a molecular weight of 314.39 g/mol and estimated logP of ~2.0–2.5, compound 1396625-17-4 is substantially smaller and less lipophilic than the n-octyl-substituted antimycobacterial leads (MW ~443–457, logP ~5.0) [1][2]. This differentiated physicochemical profile may offer advantages in aqueous solubility, metabolic stability, and reduced non-specific binding. It serves as an attractive starting point for structure-based optimization where incremental lipophilicity can be introduced in a controlled manner through systematic N-1 alkylation or aromatic substitution, guided by measured logP, kinetic solubility, and microsomal stability assays [2].

Quote Request

Request a Quote for 1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.